molecular formula C21H18N4O2S B7735801 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B7735801
M. Wt: 390.5 g/mol
InChI Key: WPDJBTJEURUWIN-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with cyano, oxo, and phenyl groups, as well as a sulfanyl group linked to an acetamide moiety

Preparation Methods

The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the cyano and oxo groups: This step often involves the use of nitriles and oxidizing agents to introduce the cyano and oxo functionalities onto the pyrimidine ring.

    Phenyl substitution: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Sulfanyl group addition: The sulfanyl group is typically introduced through nucleophilic substitution reactions using thiols or disulfides.

    Acetamide formation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent to form the acetamide moiety.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where nucleophiles can replace the sulfur atom.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may have applications in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Inducing apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Interfering with DNA synthesis: It may interfere with the synthesis of DNA, thereby inhibiting the proliferation of rapidly dividing cells.

Comparison with Similar Compounds

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

    Capecitabine: An oral prodrug of 5-fluorouracil used in the treatment of various cancers.

    Osimertinib: A targeted therapy for non-small cell lung cancer that inhibits the epidermal growth factor receptor (EGFR).

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-8-14(2)10-16(9-13)23-18(26)12-28-21-24-19(15-6-4-3-5-7-15)17(11-22)20(27)25-21/h3-10H,12H2,1-2H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJBTJEURUWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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